molecular formula C11H9ClN2O B11883343 3-(2-Chlorophenyl)-6-methoxypyridazine CAS No. 1333222-20-0

3-(2-Chlorophenyl)-6-methoxypyridazine

Cat. No.: B11883343
CAS No.: 1333222-20-0
M. Wt: 220.65 g/mol
InChI Key: YGXMDHFDYZETTL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-methoxypyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorophenyl group and a methoxy group in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-methoxypyridazine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with methoxyacetic acid under reflux conditions to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-methoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 3-(2-Hydroxyphenyl)-6-methoxypyridazine.

    Reduction: Formation of 3-phenyl-6-methoxypyridazine.

    Substitution: Formation of 3-(2-Aminophenyl)-6-methoxypyridazine or 3-(2-Thiophenyl)-6-methoxypyridazine.

Scientific Research Applications

3-(2-Chlorophenyl)-6-methoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-methoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-6-hydroxypyridazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Chlorophenyl)-6-aminopyridazine: Similar structure but with an amino group instead of a methoxy group.

    3-(2-Chlorophenyl)-6-thiopyridazine: Similar structure but with a thiol group instead of a methoxy group.

Uniqueness

3-(2-Chlorophenyl)-6-methoxypyridazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

1333222-20-0

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-methoxypyridazine

InChI

InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3

InChI Key

YGXMDHFDYZETTL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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